molecular formula C14H9BrClN3 B5614375 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

Cat. No.: B5614375
M. Wt: 334.60 g/mol
InChI Key: LYKXFKUSOXETGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This compound is part of a class of 4-anilinoquinazolines that are extensively investigated for their potential as kinase inhibitors. Specifically, related 6-bromo-4-anilinoquinazoline derivatives have been studied as potential inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The altered activity of this receptor is implicated in the progression of various cancers, making its inhibitors a key focus in anticancer research . The structure-activity relationship (SAR) of similar compounds suggests that the anilino moiety with lipophilic substituents, such as chlorine, and the bromine atom at the 6-position of the quinazoline core, are important features for biological activity and for occupying lipophilic pockets in the target enzyme . This compound is provided For Research Use Only. It is intended for use in laboratory research, such as in vitro cytotoxicity assays, enzyme inhibition studies, and as a building block for the synthesis of more complex derivatives via cross-coupling reactions like the Suzuki-Miyaura reaction . It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXFKUSOXETGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-one with 3-chloroaniline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like toluene or dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in solvents like toluene or dioxane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex quinazoline-based compounds .

Scientific Research Applications

6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) by competitively binding to the ATP site. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features :

  • Quinazoline Core : Provides a planar aromatic system for π-π stacking interactions with kinase ATP-binding pockets.
  • 6-Bromo Substituent : Enhances electron-withdrawing effects, stabilizing the quinazoline ring and influencing binding affinity.
  • 3-Chlorophenyl Group : Introduces steric and electronic effects that modulate selectivity toward specific kinase isoforms.

Comparison with Similar Compounds

Quinazoline derivatives with halogenated arylaminomethyl substituents are widely explored for their kinase-inhibitory properties. Below is a detailed comparison of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine with structurally related analogs.

Key Observations :

  • Synthetic Efficiency : Microwave-assisted Suzuki coupling (e.g., in ) reduces reaction time but yields lower (35%) compared to traditional methods (79–99%) .
  • Halogen Effects : Bromine at the 6-position enhances thermal stability (higher melting points in brominated derivatives) compared to nitro or methoxy groups .

Cytotoxicity and Kinase Inhibition

Compound Name IC50 (MCF-7 Cells) IC50 (HeLa Cells) Target Kinase Selectivity Notes References
This compound Not reported Not reported EGFR, CLK1 Moderate selectivity over CDKs
6-Bromo-2-(4-chlorophenyl)-N-(3-chlorophenyl)quinazolin-4-amine (3j) 4.5 µM 5.2 µM EGFR Enhanced cytotoxicity vs. parent
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine >10 µM >10 µM CLK1/4 High selectivity (>100-fold vs. DYRK1A)
N-(3-Trifluoromethylphenyl)-7-bromoquinazolin-4-amine Not tested Not tested EGFR (predicted) Increased lipophilicity (logP 3.1)

Key Findings :

  • EGFR Inhibition : Compound 3j exhibits superior cytotoxicity (IC50 = 4.5 µM) compared to the parent compound, likely due to the 2-(4-chlorophenyl) group enhancing hydrophobic interactions with EGFR’s kinase domain.
  • CLK1/4 Selectivity : Thiophen-2-ylmethyl-substituted analogs show >100-fold selectivity for CLK1/4 over related kinases, attributed to the smaller substituent accommodating the CLK1 ATP pocket .

Structure-Activity Relationship (SAR) Insights

6-Position Halogens : Bromine at C6 is critical for kinase binding; replacement with nitro or methoxy groups diminishes activity .

N-Substituents :

  • 3-Chlorophenyl : Balances steric bulk and electronic effects, optimizing EGFR inhibition .
  • Thiophen-2-ylmethyl : Reduces steric hindrance, favoring CLK1/4 selectivity .
  • 4-Bromophenyl : Increases molecular weight and cytotoxicity but may reduce kinase isoform specificity .

Additional Substituents : A 2-position chlorophenyl group (compound 3j) enhances cytotoxicity but complicates synthesis .

Biological Activity

6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₈BrClN₂. The compound features a bromine atom at the 6-position and a chlorophenyl group attached to the nitrogen of the quinazoline structure, influencing its biological activity through electronic effects and steric hindrance.

The primary mechanism of action for this compound involves its interaction with specific kinases, notably the epidermal growth factor receptor (EGFR). Molecular docking studies have demonstrated that this compound binds effectively to the active site of EGFR, suggesting its potential as an anticancer agent targeting pathways involved in tumor growth and proliferation .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anticancer properties. Its activity has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Here are some key findings:

  • EGFR Inhibition : The compound has been shown to inhibit EGFR with an IC₅₀ value in the low micromolar range, indicating potent activity against cancers driven by this receptor .
  • Multi-target Effects : Besides EGFR, studies suggest that it may interact with other proteins involved in cancer signaling pathways, enhancing its therapeutic potential through multi-target effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other quinazoline derivatives. Below is a table summarizing structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-6-methylquinazolin-4-amineMethyl group at position 6Anticancer activity against various cell lines
6-bromo-N-(2-chlorophenyl)quinazolin-4-amineBromine at position 6, chlorine at position 2Potential antimicrobial properties
N-(4-fluorophenyl)-6-bromoquinazolin-4-amineFluorine instead of chlorineInhibitory effects on EGFR similar to the bromo derivative

This table illustrates how variations in halogen substitutions can affect binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives, including this compound:

  • Antiproliferative Activity : A study tested this compound against several cancer cell lines (colon, liver, breast, lung), confirming its ability to induce apoptosis in cells expressing EGFR .
  • Molecular Docking Studies : These studies have provided insights into binding interactions with EGFR and other kinases, revealing structural requirements for enhanced inhibitory potency .

Q & A

Q. What are the standard synthetic routes for 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 6-bromo-4-chloroquinazoline with 3-chloroaniline in a polar aprotic solvent (e.g., DMF) using Hunig’s base (N,N-diisopropylethylamine) as a catalyst. Purification is achieved via silica column chromatography with gradient elution (ethyl acetate/hexanes) to yield >95% purity . Comparative studies show microwave-assisted Suzuki-Miyaura coupling can introduce aryl groups at the 6-position, but this requires palladium catalysts and boronic acid derivatives .

Q. How is purity determined for this compound?

Purity is validated using reverse-phase LCMS with trifluoroacetic acid (TFA)-modified mobile phases (acetonitrile/water) and diode array detection. Two methods are employed:

  • A 3-minute gradient (4%→100% acetonitrile) with retention time = 3.050 min.
  • A 7-minute gradient (4%→100% acetonitrile) with retention time = 4.531 min . High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) further confirm structural integrity. For example, ¹H NMR in DMSO-d6 shows characteristic signals at δ 8.99 (quinazoline H-5) and δ 7.44 (aromatic H-3') .

Q. What are the key spectroscopic characteristics for structural confirmation?

  • ¹H NMR : Distinct signals include aromatic protons (δ 7.2–8.5 ppm), amine protons (δ ~8.9–11.4 ppm), and methoxy groups (if present, δ ~3.8–4.0 ppm) .
  • ¹³C NMR : Quinazoline carbons appear at δ 148–159 ppm, while halogenated phenyl carbons resonate at δ 120–137 ppm .
  • HRMS : Exact mass calculated for C₁₄H₁₀BrClN₃ ([M+H]⁺) is 344.9852. Deviations >5 ppm indicate impurities .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

Discrepancies arise from solvent polarity, temperature, and impurities. To standardize:

  • Use differential scanning calorimetry (DSC) to assess crystallinity, which affects solubility.
  • Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25°C vs. 37°C).
  • Cross-validate with HPLC to detect degradation products that may alter solubility profiles .

Q. What strategies optimize yield in Suzuki-Miyaura coupling reactions for derivatives?

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) outperforms Pd(OAc)₂ in DMF at 150°C (microwave-assisted), achieving >58% yield .
  • Base optimization : Sodium carbonate (Na₂CO₃) is superior to K₃PO₄ for boronic acid coupling, minimizing side reactions.
  • Purification : LiCl washes remove Pd residues, and Celite filtration prevents column contamination .

Q. How do structural modifications (e.g., halogen substitution) affect kinase inhibition selectivity?

  • Bromine at C-6 : Enhances steric hindrance, reducing off-target binding to non-CDC2-like kinases (IC₅₀ < 100 nM for CLK1 vs. >1 µM for CDK2) .
  • Chlorophenyl at N-4 : Increases hydrophobicity, improving membrane permeability (logP = 3.2).
  • Comparative studies with 6-nitro or 7-methoxy analogs show reduced potency (e.g., IC₅₀ increases 5-fold for CLK1), highlighting the necessity of bromine .

Q. How can molecular docking predictions for target binding be validated experimentally?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to recombinant kinases like CLK1.
  • Thermal shift assays : Monitor ΔTₘ (melting temperature) changes upon ligand binding (ΔTₘ > 2°C indicates strong interaction).
  • Mutagenesis : Replace key binding residues (e.g., Lys167 in CLK1) to confirm docking poses. Disrupted binding (IC₅₀ shifts >10-fold) validates predictions .

Q. What are best practices for stability studies under varying storage conditions?

  • Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks. Monitor via LCMS for dehalogenation (loss of Br/Cl) or hydrolysis (amide bond cleavage).
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar). UV-Vis spectroscopy detects quinazoline ring degradation (λₘₐₓ shifts from 280 nm to 320 nm) .
  • Long-term stability : -20°C storage in anhydrous DMSO maintains >90% integrity for 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.